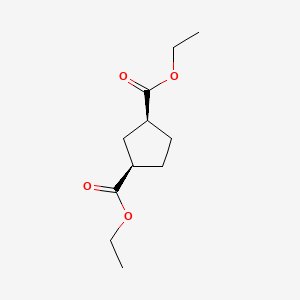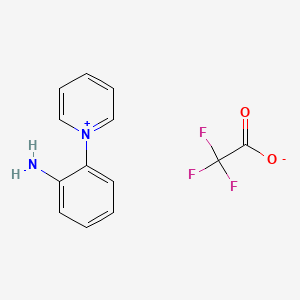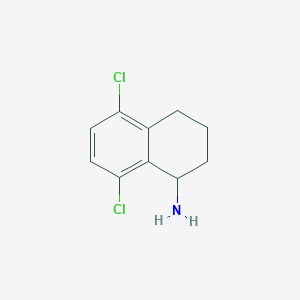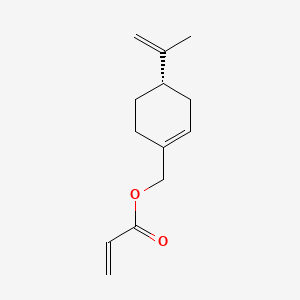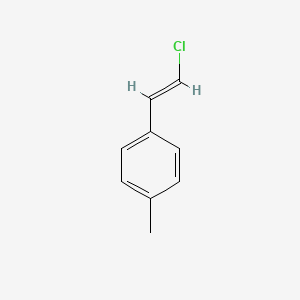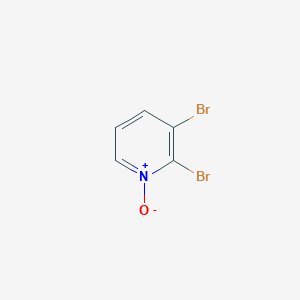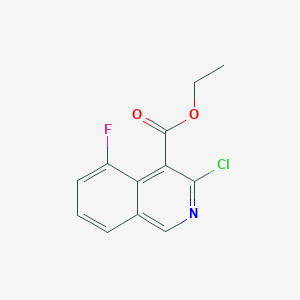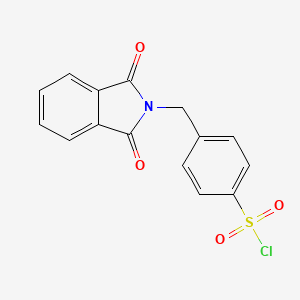
4-(1,3-Dioxo-1,3-dihydroisoindol-2-ylmethyl)benzenesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride is a complex organic compound characterized by the presence of a phthalimide group linked to a benzenesulfonyl chloride moiety
Métodos De Preparación
The synthesis of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride typically involves multiple steps. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the phthalimide group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The phthalimide group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride can be compared with other similar compounds such as:
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-methoxypyridinium tetrafluoroborate: This compound shares the phthalimide group but differs in the substituent groups, leading to different reactivity and applications.
N-isoindoline-1,3-diones: These compounds have similar core structures but vary in their substituents, affecting their chemical properties and uses.
The uniqueness of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride lies in its combination of the phthalimide and benzenesulfonyl chloride groups, which confer distinct reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C15H10ClNO4S |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H10ClNO4S/c16-22(20,21)11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Clave InChI |
YRTKQKYYOCBYAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


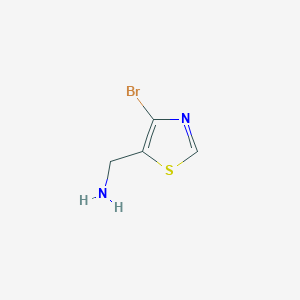



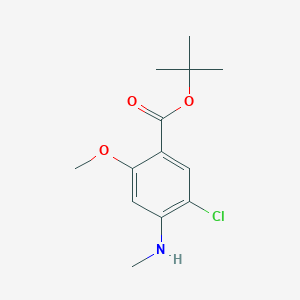
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
